N-苄基-β-丙氨酸

描述

Synthesis Analysis

The synthesis of N-benzyl-beta-alanine and related beta-amino acids involves several methods, including asymmetric synthesis techniques and metathesis reactions. These methods aim to achieve high yields and stereoselectivity. For example, recent advances in the asymmetric synthesis of α-(trifluoromethyl)-containing α-amino acids highlight the development of new methods for the enantioselective synthesis of such compounds, emphasizing the importance of phenylglycinol-derived chiral auxiliaries for achieving medium to high levels of stereocontrol (Aceña, Sorochinsky, & Soloshonok, 2012). Additionally, metathesis reactions have been utilized for the synthesis and transformations of functionalized β-amino acid derivatives, showcasing the versatility and efficiency of these reactions in accessing alicyclic β-amino acids and other densely functionalized derivatives (Kiss, Kardos, Vass, & Fülöp, 2018).

Molecular Structure Analysis

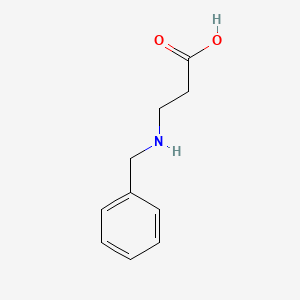

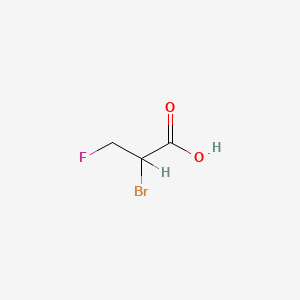

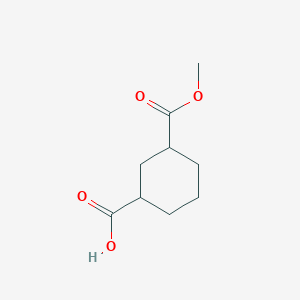

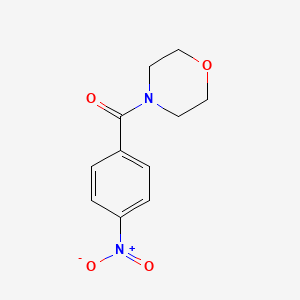

The molecular structure of N-benzyl-beta-alanine is characterized by the presence of a benzyl group attached to the nitrogen atom of beta-alanine, influencing its chemical reactivity and properties. The spatial arrangement and electronic environment of the benzyl group play crucial roles in the compound's reactivity and interaction with other molecules.

Chemical Reactions and Properties

N-benzyl-beta-alanine participates in various chemical reactions, including those involving its amino and carboxyl functional groups. It can undergo reactions typical of amino acids, such as peptide bond formation and transformations mediated by its benzyl group. The presence of the benzyl moiety may also impart unique reactivity patterns, enabling its use in specialized chemical syntheses.

Physical Properties Analysis

The physical properties of N-benzyl-beta-alanine, such as solubility, melting point, and crystalline structure, are influenced by its molecular structure. The benzyl group contributes to the compound's hydrophobic character, affecting its solubility in different solvents and its phase behavior.

Chemical Properties Analysis

N-benzyl-beta-alanine's chemical properties are defined by its functional groups and the steric and electronic effects of the benzyl group. These properties determine its acidity, basicity, and reactivity in nucleophilic and electrophilic reactions. The compound's behavior in chemical syntheses and its interactions with other molecules are thus significantly influenced by these characteristics.

For more insights into the synthesis, molecular structure, and properties of N-benzyl-beta-alanine and related compounds, the following references provide valuable information: (Aceña et al., 2012), (Kiss et al., 2018).

科学研究应用

1. 热物性质

N-苄基-β-丙氨酸已被研究其热物性质。Notario等人(2011年)进行了热量测量,以了解α-与β-氨基酸异构体的相对稳定性。这项研究有助于理解为什么自然界主要利用α-氨基酸在生物分子中。他们结合实验和计算方法来确定N-苄基-β-丙氨酸的生成焓(Notario et al., 2011)。

2. 合成功能化氨基酸

N-苄基-β-丙氨酸还在合成功能化氨基酸方面发挥作用。Dondoni等人(2004年)报告了一种高效的方法,使用一锅Hantzsch型环缩合方法生成高度功能化的β-(2-吡啶基)-和β-(4-吡啶基)丙氨酸(Dondoni et al., 2004)。

3. 生物化学研究

在生物化学中,N-苄基-β-丙氨酸已被用于研究酶反应。Gawandi等人(2004年)研究了假单胞菌色氨酸酶与β-苄酰-L-丙氨酸的反应,从而深入了解酶中间体和反应机制(Gawandi et al., 2004)。

4. 在植物生理学中的作用

在植物生理学中,N-苄基-β-丙氨酸是研究渗透保护化合物的一部分。Rathinasabapathi等人(2001年)研究了紫草科植物家族中β-丙氨酸甜菜碱的合成,这对植物的抗逆性至关重要(Rathinasabapathi et al., 2001)。

安全和危害

Some people have reported tingling of the skin after taking large doses of beta-alanine . Beta-alanine may interact with some heart medications and with drugs for erectile dysfunction . Its safety has not been established for children, people with particular diseases or conditions, or for women who are pregnant or breastfeeding .

未来方向

There is a growing body of evidence showing that beta-alanine supplement has a significant role in mental health mediating increase of the cell carnosine and brain-derived neurotrophic factor (BDNF) content . Thus, it seems that beta-alanine via BDNF and carnosine mechanisms may improve brain health and cognitive function over the entire human lifespan .

属性

IUPAC Name |

3-(benzylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c12-10(13)6-7-11-8-9-4-2-1-3-5-9/h1-5,11H,6-8H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRDUQWYMGXZIKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40969268 | |

| Record name | N-Benzyl-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40969268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-beta-alanine | |

CAS RN |

5426-62-0 | |

| Record name | N-Benzyl-.beta.-alanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14302 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzyl-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40969268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dibenzo[b,d]furan-2-carbaldehyde](/img/structure/B1267318.png)